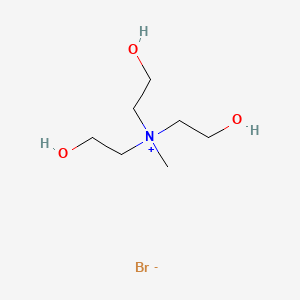
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethan-1-aminium bromide typically involves the quaternization of N,N-bis(2-hydroxyethyl)-N-methylethan-1-amine with methyl bromide. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the careful addition of methyl bromide to a solution of N,N-bis(2-hydroxyethyl)-N-methylethan-1-amine, followed by purification steps such as crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The quaternary ammonium group is generally resistant to reduction, but the hydroxyl groups can be reduced under specific conditions.
Substitution: The bromide ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used for the reduction of hydroxyl groups.
Substitution: Ion exchange resins or aqueous solutions of other halides can facilitate the substitution of the bromide ion.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new quaternary ammonium salts with different anions.
Scientific Research Applications
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethan-1-aminium bromide is widely used in scientific research due to its surfactant and antimicrobial properties. Some of its applications include:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its potential use in antimicrobial formulations.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The antimicrobial activity of 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethan-1-aminium bromide is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the phospholipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This compound also interferes with microbial enzyme activity, further contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-2-hydroxyethylammonium bromide
- N,N-Dimethyl-N-(2-hydroxyethyl)-N-methylethan-1-aminium bromide
- N,N-Bis(2-hydroxyethyl)-N-methylethan-1-aminium chloride
Uniqueness
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethan-1-aminium bromide is unique due to its dual hydroxyl groups, which enhance its solubility in water and its ability to form hydrogen bonds. This makes it particularly effective as a surfactant and antimicrobial agent compared to other quaternary ammonium compounds.
Properties
CAS No. |
38005-22-0 |
|---|---|
Molecular Formula |
C7H18BrNO3 |
Molecular Weight |
244.13 g/mol |
IUPAC Name |
tris(2-hydroxyethyl)-methylazanium;bromide |
InChI |
InChI=1S/C7H18NO3.BrH/c1-8(2-5-9,3-6-10)4-7-11;/h9-11H,2-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
KWXIOOGJULDXCI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](CCO)(CCO)CCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



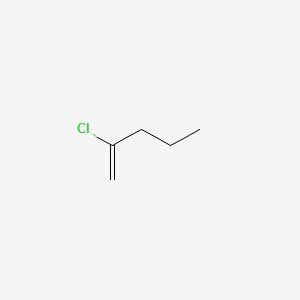
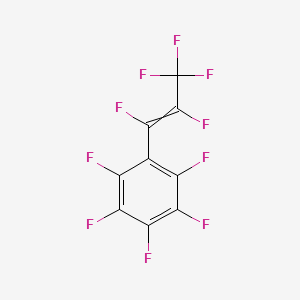
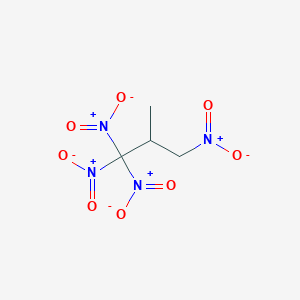
![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)
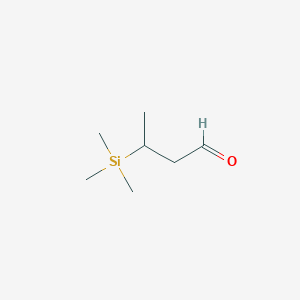
![[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol](/img/structure/B14668119.png)
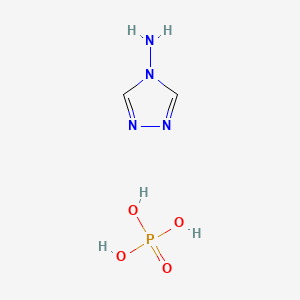
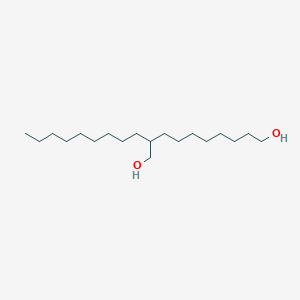
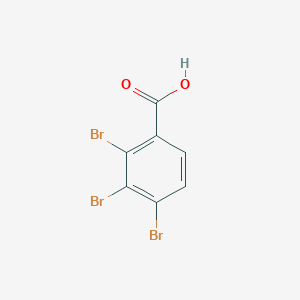

![N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide](/img/structure/B14668148.png)
![3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile](/img/structure/B14668163.png)
![Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14668167.png)
